N-(2-carbamoylphenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Description

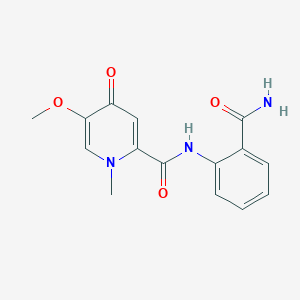

N-(2-carbamoylphenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a carboxamide group at position 2, a methoxy substituent at position 5, and a methyl group at position 1 of the pyridine ring. Its analogs, however, have been studied for diverse applications, including enzyme modulation and antimicrobial activity .

Properties

IUPAC Name |

N-(2-carbamoylphenyl)-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4/c1-18-8-13(22-2)12(19)7-11(18)15(21)17-10-6-4-3-5-9(10)14(16)20/h3-8H,1-2H3,(H2,16,20)(H,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFCFDXORFDTNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)NC2=CC=CC=C2C(=O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-carbamoylphenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound belonging to the dihydropyridine class, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including anticancer properties, neuroprotective effects, and mechanisms of action.

Chemical Structure and Properties

The compound's molecular structure can be described as follows:

- Molecular Formula : C15H16N2O4

- Molecular Weight : 288.30 g/mol

The presence of the dihydropyridine core is significant for its biological activity, as this structural motif is often associated with various pharmacological effects.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound against various cancer cell lines. The compound has demonstrated notable antiproliferative effects, particularly against human tumor cell lines such as:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.25 | Induction of apoptosis |

| HeLa | 0.15 | Cell cycle arrest at G2/M phase |

| A549 | 0.30 | Inhibition of tubulin polymerization |

These findings indicate that the compound may disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown neuroprotective effects in experimental models. Research indicates that it can reduce oxidative stress and improve mitochondrial function in neuronal cells. For instance, studies have reported significant improvements in cognitive function in animal models of neurodegeneration when treated with this compound .

The biological activity of this compound can be attributed to several mechanisms:

- Microtubule Disruption : The compound interferes with microtubule formation, which is crucial for mitosis. This disruption leads to improper chromosome segregation and induces cell death in cancer cells.

- Apoptosis Induction : It activates apoptotic pathways in tumor cells, evidenced by increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins.

- Oxidative Stress Reduction : The compound enhances the antioxidant defense mechanisms in neuronal cells, thereby protecting them from oxidative damage.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on MCF-7 Cells : A detailed investigation showed that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers such as caspase activation .

- Neuroprotection in Animal Models : In a study involving transgenic mice models of Alzheimer's disease, administration of the compound led to improved memory performance and reduced amyloid plaque accumulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound belongs to a class of 1,4-dihydropyridine carboxamides, which exhibit structural diversity based on substituent patterns. Key analogs and their differentiating features include:

*Calculated based on molecular formula.

Pharmacological Potential

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.